
1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane
Overview
Description
1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane (CFPA) is an organic compound that has been studied extensively in recent years. It is a heterocyclic compound with a five-membered ring structure, containing two nitrogen atoms and three carbon atoms. CFPA has been used in a variety of scientific research applications, including drug discovery, drug delivery, and biochemistry. CFPA has also been studied for its potential therapeutic applications, such as its ability to act as an anti-inflammatory and anti-cancer agent.
Scientific Research Applications
Medicinal Chemistry: Synthesis of Antagonists for P2X7 Receptors
“1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane” serves as a key intermediate in the synthesis of benzamide scaffolds . These scaffolds are potent antagonists against P2X7 receptors, which are significant in the field of medicinal chemistry due to their role in inflammation and pain. By inhibiting these receptors, researchers can develop new treatments for conditions like arthritis and neuropathic pain.
Agriculture: Development of Antifungal Agents
In agriculture, this compound has potential applications in the development of new antifungal agents . The structural similarity to pyrimidine-based fungicides suggests that “1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane” could be used to create novel treatments to protect crops from fungal diseases, thereby improving yield and food security.
Material Science: Creation of Fluorinated Polymers
The fluorine atom present in the compound makes it a candidate for the creation of fluorinated polymers . These materials are known for their high resistance to solvents, acids, and bases, making them ideal for use in harsh chemical environments, such as in coatings and specialty plastics.
Environmental Science: Synthesis of Environmental Tracers
Due to its unique chemical signature, “1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane” could be used in environmental science as a tracer to study pollutant dispersion and environmental degradation processes . Its stability and detectability in various media make it suitable for tracking the movement of contaminants in ecosystems.
Biochemistry: Enzyme Inhibition Studies
This compound may be utilized in biochemistry for enzyme inhibition studies . Its structure allows it to interact with various enzymes, potentially inhibiting their activity. This is crucial for understanding metabolic pathways and for the development of drugs that target specific enzymes.
Pharmacology: Drug Metabolism and Pharmacokinetics
In pharmacology, “1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane” can be used to study drug metabolism and pharmacokinetics . Its modification into prodrugs or active metabolites can provide insights into how drugs are processed in the body, leading to better dosing regimens and improved therapeutic outcomes.
properties
IUPAC Name |
1-(2-chloro-5-fluoropyrimidin-4-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3/c11-10-13-7-8(12)9(14-10)15-5-3-1-2-4-6-15/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIIYIYZHXQQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (2S,4S)-4-[(2-methoxyacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426400.png)
![2-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426403.png)
![Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine](/img/structure/B1426405.png)
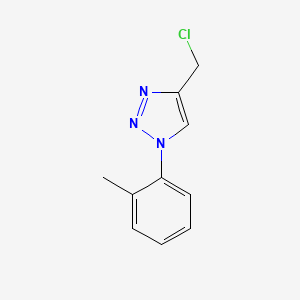
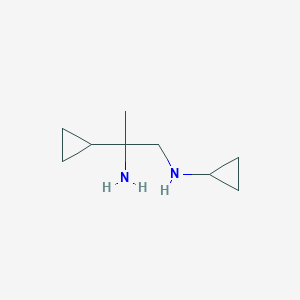

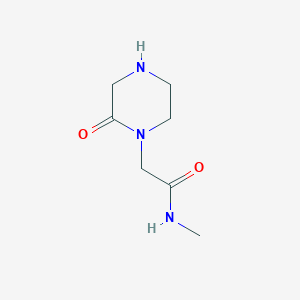
![Methyl (2S,4S)-4-[(cyclopropylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426410.png)
![4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)butanoic acid](/img/structure/B1426412.png)
![3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426413.png)
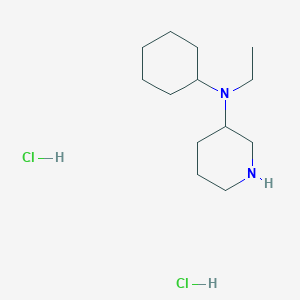
![Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426415.png)
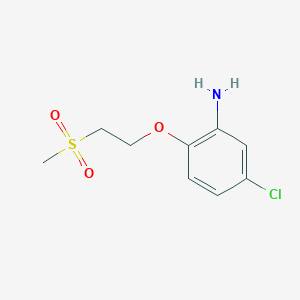
![3-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426421.png)